4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile
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Overview
Description
4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile is a diazene-based compound known for its unique structural properties and potential applications in various fields. This compound features a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a butyl group and an amino group, while the other is substituted with a benzonitrile group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the diazonium salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with a substituted aniline derivative in the presence of a base, such as sodium acetate, to form the diazene compound.
Substitution reactions: Further functionalization of the aromatic rings can be achieved through various substitution reactions, such as Friedel-Crafts alkylation or acylation, to introduce the butyl and benzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas can convert the diazene group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, sulfonyl, or halogenated aromatic compounds.
Scientific Research Applications
4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biological probe or as a component in bioactive compounds.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for steel pipelines in acidic environments.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile involves its interaction with molecular targets through various pathways:
Electrophilic aromatic substitution: The compound can act as an electrophile, reacting with nucleophiles to form substituted aromatic products.
Redox reactions: The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile can be compared with other diazene-based compounds, such as:
4-[(E)-(3-[(E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile: Similar structure but with different substituents, leading to variations in chemical and physical properties.
4-[(E)-(3-[(E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile: Another diazene-based compound with distinct substituents, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
CAS No. |
87523-37-3 |
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Molecular Formula |
C24H24N4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[[4-[(4-butylphenyl)methylamino]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C24H24N4/c1-2-3-4-19-5-7-21(8-6-19)18-26-22-13-15-24(16-14-22)28-27-23-11-9-20(17-25)10-12-23/h5-16,26H,2-4,18H2,1H3 |
InChI Key |
SOWILOJXHUOGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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